1-(2,2-Dimethyl-propyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 1-(2,2-Dimethyl-propyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17802723
InChI: InChI=1S/C11H18N2O2/c1-7-9(10(14)15)8(2)13(12-7)6-11(3,4)5/h6H2,1-5H3,(H,14,15)
SMILES:
Molecular Formula: C11H18N2O2
Molecular Weight: 210.27 g/mol

1-(2,2-Dimethyl-propyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

CAS No.:

Cat. No.: VC17802723

Molecular Formula: C11H18N2O2

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

1-(2,2-Dimethyl-propyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid -

Specification

Molecular Formula C11H18N2O2
Molecular Weight 210.27 g/mol
IUPAC Name 1-(2,2-dimethylpropyl)-3,5-dimethylpyrazole-4-carboxylic acid
Standard InChI InChI=1S/C11H18N2O2/c1-7-9(10(14)15)8(2)13(12-7)6-11(3,4)5/h6H2,1-5H3,(H,14,15)
Standard InChI Key UBOSPFWKHGAZOA-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NN1CC(C)(C)C)C)C(=O)O

Introduction

Chemical Identity and Structural Analysis

Nomenclature and Molecular Formula

The systematic IUPAC name 1-(2,2-dimethylpropyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid reflects its substitution pattern. The molecular formula is C₁₂H₂₀N₂O₂, derived from:

  • A pyrazole core (C₃H₃N₂)

  • A neopentyl group (C₅H₁₁) at N1

  • Methyl groups (CH₃) at C3 and C5

  • A carboxylic acid (–COOH) at C4.

The molecular weight is 236.30 g/mol, calculated using atomic masses from PubChem’s computational tools .

Structural Features

The neopentyl group introduces significant steric bulk compared to linear alkyl chains (e.g., propyl in CID 3147137 ) or aromatic substituents (e.g., phenyl in CAS 61226-19-5 ). This branching may influence:

  • Solubility: Reduced polarity compared to phenyl-substituted analogs .

  • Thermal stability: Enhanced stability due to restricted rotation around the N–C bond .

Table 1: Comparative Structural Properties of Pyrazole-4-carboxylic Acid Derivatives

CompoundSubstituent (R)Molecular FormulaMolecular Weight (g/mol)
1-(2,2-Dimethylpropyl) derivativeNeopentylC₁₂H₂₀N₂O₂236.30
1-Propyl derivative PropylC₉H₁₄N₂O₂182.22
1-Phenyl derivative PhenylC₁₂H₁₂N₂O₂216.24

Synthesis and Manufacturing

Proposed Synthetic Routes

While no direct synthesis is reported, alkylation of pyrazole precursors offers a plausible pathway:

  • Starting material: 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid (CID 2776164 ).

  • Alkylation: React with neopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to substitute the N1 hydrogen .

  • Purification: Crystallization or chromatography to isolate the product.

This method mirrors the synthesis of 1-propyl and 1-phenyl analogs documented in PubChem .

Challenges in Synthesis

  • Steric hindrance: The neopentyl group may slow alkylation kinetics, requiring elevated temperatures or prolonged reaction times.

  • Byproducts: Competing O-alkylation of the carboxylic acid necessitates protecting group strategies (e.g., esterification before alkylation) .

Physicochemical Properties

Predicted Physical Properties

Based on structural analogs:

  • Melting point: Estimated 180–190°C (cf. 196–197°C for phenyl analog ).

  • Solubility: Low water solubility (<1 mg/mL), moderate in polar aprotic solvents (DMF, DMSO) .

  • pKa: ~3.1 (similar to 3,5-dimethyl-1-phenyl derivative ).

Table 2: Experimental vs. Predicted Properties

Property1-(2,2-Dimethylpropyl) Derivative (Predicted)1-Phenyl Derivative (Experimental)
Melting point (°C)180–190196–197
Molecular weight236.30216.24
Solubility in DMSOHighHigh

Chemical Reactivity and Applications

Reactivity of the Carboxylic Acid Group

The –COOH group enables derivative formation, including:

  • Esterification: Reaction with alcohols under acid catalysis to produce esters for pharmaceutical intermediates .

  • Amide formation: Coupling with amines via carbodiimide reagents (e.g., EDCl) for bioactive molecules .

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